1-Bromo-3-(trifluoromethoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-3-(trifluoromethoxy)benzene and its derivatives involves selective preparation methods, such as the treatment of bis(fluoromethyl)benzene with dibromo compounds in acidic media. These methods allow for the formation of synthetically useful intermediates like phenylmagnesium, -lithium, and -copper, which are pivotal in further chemical reactions (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(trifluoromethoxy)benzene and related compounds has been extensively studied through X-ray structure determinations. These studies have highlighted the presence of various interactions such as C–H···Br, C–Br···Br, and C–Br···π interactions, which play significant roles in the packing motifs of these compounds. Despite their close chemical similarity, these compounds exhibit highly variable packing motifs, demonstrating the complexity of their structural characteristics (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
1-Bromo-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including treatment with lithium diisopropylamide (LDA) to generate phenyllithium intermediates, which can be trapped and further manipulated to produce diverse compounds. These reactions open pathways to the synthesis of naphthalenes and their derivatives, demonstrating the compound's utility in complex organic synthesis (Schlosser & Castagnetti, 2001).
Physical Properties Analysis
The physical properties of 1-Bromo-3-(trifluoromethoxy)benzene derivatives have been characterized by various techniques, including NMR, IR, and XRD. These studies have provided insights into the steric configurations of these molecules, which influence their intermolecular interactions and packing in the solid state. Such analyses are crucial for understanding the material's properties and potential applications in fields like fluorescence and photoluminescence (Zuo-qi, 2015).
Scientific Research Applications
Application 1: Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene
- Summary of the Application : 1-Bromo-3-(trifluoromethoxy)benzene is used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . This compound could be used as a building block in the synthesis of various organic compounds.
- Results or Outcomes : The outcome of this application is the production of 1,2-dehydro-3-(trifluoromethoxy)benzene . The yield and purity of the product would depend on the specific experimental conditions.
Application 2: Synthesis of Atropisomeric Diphosphine Ligand
- Summary of the Application : 1-Bromo-3-(trifluoromethoxy)benzene is used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand, (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .
- Results or Outcomes : The outcome of this application is the production of the atropisomeric diphosphine ligand . The yield and purity of the product would depend on the specific experimental conditions.
properties
IUPAC Name |
1-bromo-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUDHWBCPSXAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334205 | |
Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(trifluoromethoxy)benzene | |
CAS RN |
2252-44-0 | |
Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2252-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-bromo-3-(trifluoromethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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